molecular formula C18H14N2OS B5320249 3-phenyl-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

3-phenyl-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B5320249
M. Wt: 306.4 g/mol
InChI Key: KCHBRRCLUGULSC-UHFFFAOYSA-N
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Description

3-phenyl-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both phenyl and thiophenyl groups in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

3-phenyl-2-thiophen-2-yl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c21-18-14-9-4-5-10-15(14)19-17(16-11-6-12-22-16)20(18)13-7-2-1-3-8-13/h1-12,17,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHBRRCLUGULSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization. One common method includes the following steps:

    Condensation Reaction: Anthranilic acid is reacted with phenyl isothiocyanate in the presence of a base such as triethylamine to form the corresponding thiourea intermediate.

    Cyclization: The thiourea intermediate undergoes cyclization upon heating in the presence of a suitable catalyst, such as acetic acid, to yield the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Dihydroquinazolinone derivatives with reduced double bonds.

    Substitution: Functionalized quinazolinone derivatives with various substituents on the phenyl and thiophenyl rings.

Scientific Research Applications

3-phenyl-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 3-phenyl-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-phenylquinazolin-4(1H)-one: Lacks the thiophenyl group, resulting in different chemical properties and reactivity.

    2-(thiophen-2-yl)quinazolin-4(1H)-one:

Uniqueness

3-phenyl-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both phenyl and thiophenyl groups, which enhance its chemical versatility and potential for diverse applications in medicinal chemistry and material science.

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